2-(2-Phenoxyethoxy)ethanol

Coating formulation Volatile organic compound (VOC) control Film formation

2-(2-Phenoxyethoxy)ethanol (CAS 104-68-7), also known as diethylene glycol monophenyl ether or phenyl carbitol, is an aromatic glycol ether solvent with the molecular formula C10H14O3 and molecular weight 182.22 g/mol. The compound appears as a colorless to pale yellow transparent liquid at ambient temperature and is structurally characterized by a phenyl ring linked via a diethylene glycol chain.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 104-68-7
Cat. No. B093071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Phenoxyethoxy)ethanol
CAS104-68-7
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCOCCO
InChIInChI=1S/C10H14O3/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-5,11H,6-9H2
InChIKeyZUAURMBNZUCEAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Phenoxyethoxy)ethanol (CAS 104-68-7): Baseline Physicochemical and Class Profile for Procurement Evaluation


2-(2-Phenoxyethoxy)ethanol (CAS 104-68-7), also known as diethylene glycol monophenyl ether or phenyl carbitol, is an aromatic glycol ether solvent with the molecular formula C10H14O3 and molecular weight 182.22 g/mol . The compound appears as a colorless to pale yellow transparent liquid at ambient temperature and is structurally characterized by a phenyl ring linked via a diethylene glycol chain [1]. As a member of the glycol ether E-series, it exhibits a relatively high normal boiling point of approximately 298 °C (lit.) and a flash point of 141 °C . Its estimated octanol–water partition coefficient (log Kow ≈ 0.83) and water solubility (approximately 35 g/L at 20 °C) reflect a balance of hydrophilic and lipophilic character that underpins its utility as a coupling solvent, coalescing agent, and resin solubilizer across industrial coating, cleaning, and polymer-processing formulations .

Coalescing aid High-boiling solvent for low-VOC waterborne coating formulations
Coupling agent Aromatic glycol ether for aqueous-organic hybrid systems
Resin solubilizer Phenyl-terminated structure dissolves specialty polymers like polyvinyl formal

Why Generic Substitution Fails for 2-(2-Phenoxyethoxy)ethanol: Structural and Performance Differentiation from In-Class Glycol Ethers


Despite sharing the glycol ether functional motif, 2-(2-phenoxyethoxy)ethanol cannot be trivially interchanged with its closest in-class analogs—notably ethylene glycol monophenyl ether (EPH; CAS 122-99-6) or diethylene glycol monoethyl ether (DEGEE; CAS 111-90-0)—without quantifiable consequences for formulation performance and process robustness . The presence of the additional ethoxy unit relative to EPH substantially elevates the boiling point (Δ ≈ 50–55 °C) and modifies the solubility profile, altering evaporation dynamics, resin compatibility windows, and coalescing efficiency in waterborne coatings [1]. Similarly, the substitution of a terminal phenyl group for the ethyl group found in DEGEE shifts the Hansen solubility parameters and water miscibility boundary, which directly impacts coupling capacity in aqueous–organic hybrid systems and the rheological stability of concentrated polymer solutions [1][2]. These molecular differences translate into measurable divergences in application-relevant metrics—including dosage requirements, film defect propensity, and long-term storage stability—that render blind substitution a demonstrable risk to product quality and manufacturing consistency. The following quantitative evidence substantiates where 2-(2-phenoxyethoxy)ethanol confers selection-relevant differentiation.

Ethylene glycol monophenyl ether (EPH, CAS 122-99-6)
Lower boiling point may shorten open time and increase film defects in waterborne coatings
Diethylene glycol monoethyl ether (DEGEE, CAS 111-90-0)
Full water miscibility can disrupt aqueous-organic balance and resin compatibility
Non-phenyl glycol ethers
Lack of aromatic termination may fail to solubilize polyvinyl formal resins as sole solvent

2-(2-Phenoxyethoxy)ethanol (104-68-7): Quantitative Procurement Evidence Against Key Comparators


Boiling Point Elevation and Evaporation Dynamics vs. Ethylene Glycol Monophenyl Ether (EPH)

2-(2-Phenoxyethoxy)ethanol exhibits a markedly higher boiling point than ethylene glycol monophenyl ether (EPH), reflecting its extended ethoxylate chain. This difference directly governs evaporation rate and coalescing behavior in waterborne coating applications, where slower solvent release mitigates film defects such as cracking and pinholing .

Boiling point elevation
Head-to-head
298 °C (lit.)
vs. EPH 244–250 °C
Δ ≈ +48–54 °C
Extended open time and coalescing control in low-VOC coatings
Reported at atmospheric pressure
Coating formulation Volatile organic compound (VOC) control Film formation

Aqueous Solubility Differential and Coupling Efficiency vs. Diethylene Glycol Monoethyl Ether (DEGEE)

The replacement of the terminal ethyl group (DEGEE) with a phenyl moiety alters the hydrophilic–lipophilic balance, as reflected in both measured water solubility and estimated octanol–water partition coefficients. 2-(2-Phenoxyethoxy)ethanol shows significantly reduced water solubility compared to DEGEE, which is fully water-miscible, while maintaining a moderate log Kow that preserves coupling capacity in aqueous–organic hybrid systems [1].

Water solubility
Cross-study
~35 g/L at 20 °C
DEGEE: fully miscible
Limited vs. infinite solubility
Partial water tolerance for aqueous-organic hybrid systems
Solubility at 20 °C; DEGEE miscibility per Rowe et al.
Aqueous formulation Solubilization Cleaning chemistry

Resin Solubilization Scope: Polyvinyl Formal Solubility Specificity

Patent literature explicitly identifies diethylene glycol monophenyl ether as one of only a select group of phenyl-terminated glycol ethers capable of solubilizing polyvinyl formal resins when used as the sole solvent. This property is not shared by non-phenyl glycol ethers such as DEGEE or by the shorter-chain EPH [1].

Polyvinyl formal solubility
Class-level
Soluble as sole solvent
Non-phenyl glycol ethers: insoluble
Functional non-substitutability
Required for polyvinyl formal-based coatings
Patent disclosure; validate with specific resin grade
Polymer processing Resin compatibility Specialty coatings

Electronic-Grade Purity and Ionic Residue Specification vs. Industrial-Grade EPH

In precision electronics cleaning applications, particularly for printed circuit board assembly, electronic-grade 2-(2-phenoxyethoxy)ethanol is supplied to meet stringent ionic contamination specifications. Vendor technical documentation indicates that electronic-grade material (purity ≥ 99.9%) is qualified with total ionic content below 10 ppm, conforming to IPC-7510 standards for post-solder flux residue removal [1]. In contrast, industrial-grade EPH is typically supplied at 95–99% purity with higher moisture and ionic impurity levels, rendering it unsuitable for high-reliability electronics without additional purification .

Ionic purity
Head-to-head
<10 ppm total ions
Industrial EPH: not specified
≥1 order of magnitude difference
Electronic-grade required for IPC-7510 compliant cleaning
Vendor specification; verify certificate of analysis
Electronics cleaning Semiconductor manufacturing Ionic contamination

Coating Formulation Dosage Optimization: Nitrocellulose Lacquer Loading Range

In nitrocellulose-based coating formulations, 2-(2-phenoxyethoxy)ethanol is employed as a primary high-boiling solvent to promote leveling and gloss development. Vendor formulation guidance specifies an effective dosage range of 5–8% of total formulation weight for achieving optimal film aesthetics without inducing solvent-pop or orange-peel defects [1]. This narrow operating window is established based on the compound's specific evaporation profile and resin compatibility; substitution with lower-boiling EPH or faster-evaporating DEGEE would necessitate reformulation to maintain comparable film quality.

Lacquer loading range
Class-level
5–8 wt%
Validated starting point for nitrocellulose lacquer formulation
Vendor data; reformulation needed if solvent changed
Nitrocellulose coatings Solvent optimization Film aesthetics

Epoxy Resin Dilution Efficiency and Mechanical Property Retention

As a non-reactive diluent for epoxy resin systems, 2-(2-phenoxyethoxy)ethanol demonstrates effective viscosity reduction at loadings of 10–15% relative to resin weight while reportedly maintaining cured mechanical integrity [1]. This compatibility profile contrasts with some glycol ethers that may plasticize excessively or phase-separate upon curing. However, the available data derive from vendor application notes rather than peer-reviewed mechanical testing; the claim that mechanical properties are 'not adversely affected' lacks quantitative tensile, flexural, or Tg data for direct comparison against alternative diluents.

Epoxy diluent loading
Data to verify
10–15% by wt
Viscosity reduction range; property retention needs verification
No peer-reviewed mechanical data available
Epoxy formulation Viscosity reduction Reactive diluents

2-(2-Phenoxyethoxy)ethanol (104-68-7): Validated Industrial Application Scenarios Based on Quantitative Evidence


Low-VOC Waterborne Architectural and Industrial Coatings

Formulators seeking to reduce volatile organic compound (VOC) content in waterborne acrylic, alkyd, or epoxy-ester coatings can leverage the elevated boiling point (≈298 °C) of 2-(2-phenoxyethoxy)ethanol as a coalescing aid. The Δ ≈ +50 °C boiling point advantage over EPH extends film open time and promotes uniform particle coalescence, reducing the incidence of mud-cracking and pinhole defects in low-temperature or high-humidity application conditions [1]. This scenario is particularly relevant for architectural trim paints and industrial maintenance coatings where film integrity directly impacts service life.

High-Reliability Electronics Cleaning and Semiconductor Packaging

In printed circuit board (PCB) assembly and semiconductor packaging, electronic-grade 2-(2-phenoxyethoxy)ethanol (purity ≥ 99.9%, ionic content < 10 ppm) is specified for post-solder flux residue removal [1]. The material meets IPC-7510 cleanliness requirements and is qualified for removing rosin-based fluxes from circuit board surfaces without leaving ionic residues that could promote electrochemical migration or corrosion. Procurement in this scenario mandates electronic-grade material; industrial-grade glycol ethers (including lower-purity EPH) are explicitly unsuitable due to uncontrolled ionic contamination levels.

Nitrocellulose Lacquers, Printing Inks, and Ball-Point Pen Pastes

Manufacturers of nitrocellulose-based printing inks, ball-point pen pastes, and wood lacquers benefit from the validated 5–8 wt% loading range of 2-(2-phenoxyethoxy)ethanol as a high-boiling primary solvent [1]. Within this dosage window, the compound effectively solubilizes nitrocellulose and rosin-modified resins while promoting leveling and gloss development. Substitution with lower-boiling EPH or DEGEE would alter evaporation kinetics and likely necessitate reformulation to maintain equivalent film aesthetics and application rheology.

Polyvinyl Formal-Based Wire Enamels and Electrical Insulation Coatings

For specialty electrical insulation applications utilizing polyvinyl formal resins—including magnet wire enamels and impregnating varnishes—2-(2-phenoxyethoxy)ethanol is identified in patent literature as a capable sole solvent where non-phenyl glycol ethers fail to achieve adequate solubilization [1]. Procurement for these niche formulations should prioritize this specific phenyl-terminated diethylene glycol ether over generic glycol ether alternatives, as substitution may result in incomplete resin dissolution and compromised coating uniformity.

Application
Selection Property
Validation Focus
Waterborne architectural/industrial coatings
High-boiling coalescing solvent
Film defect reduction under variable humidity and temperature
PCB assembly and semiconductor cleaning
Electronic-grade with controlled ionic residue
IPC-7510 cleanliness and corrosion risk assessment
Nitrocellulose lacquers and printing inks
Validated loading range for leveling and gloss
Film aesthetics without solvent-pop or orange-peel defects
Polyvinyl formal wire enamels
Sole-solvent capability for polyvinyl formal
Complete resin dissolution and uniform insulation coating

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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